molecular formula C13H8INO B1336674 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile CAS No. 460746-47-8

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

Cat. No.: B1336674
CAS No.: 460746-47-8
M. Wt: 321.11 g/mol
InChI Key: GGJLASJZXUIMAG-UHFFFAOYSA-N
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Description

4’-Hydroxy-3’-iodo-biphenyl-4-carbonitrile is an organic compound with the molecular formula C13H8INO and a molecular weight of 321.11 g/mol It is a derivative of biphenyl, featuring a hydroxyl group at the 4’ position, an iodine atom at the 3’ position, and a nitrile group at the 4 position

Scientific Research Applications

4’-Hydroxy-3’-iodo-biphenyl-4-carbonitrile has several scientific research applications:

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Preparation Methods

The synthesis of 4’-Hydroxy-3’-iodo-biphenyl-4-carbonitrile typically involves multiple steps, starting from commercially available biphenyl derivatives. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4’-Hydroxy-3’-iodo-biphenyl-4-carbonitrile undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism by which 4’-Hydroxy-3’-iodo-biphenyl-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activities and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

4’-Hydroxy-3’-iodo-biphenyl-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(4-hydroxy-3-iodophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8INO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJLASJZXUIMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438712
Record name 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460746-47-8
Record name 4′-Hydroxy-3′-iodo[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460746-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-hydroxy-3-iodophenyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxy-4′-cyanobiphenyl (6.00 g, 30.8 mmol), sodium iodide (4.61 g, 30.8 mmol) and sodium hydroxide (1.23 g, 30.8 mmol) in methanol (90 mL) at 0° C. was added an aqueous solution of sodium hypochlorite (47 mL of 5.25% Clorox™, 2.29 g, 30.8 mmol) over 45 minutes. The mixture was stirred cold for 1 hour, warmed to ambient temperature and diluted with sodium thiosulfate solution (10 mL), water (80 mL) and adjusted to a pH of 7 by addition of sodium dihydrogen phosphate. The mixture was extracted with dichloromethane (2×90 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated under reduced pressure to give a white powder. The solid was crystallized from dichloroethane/hexane and chromatographed on silica with dichloromethane to give the titled compound (5.19 g, 53%). MS (DCI) m/z 339 [M+NH4+]+;
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

4′-Hydroxy-1,1′-biphenyl-4-carbonitrile (25.0 g, 128 mmol), purchased commercially, NaI (19.19 g, 128 mmol), and sodium hydroxide (5.12g, 128 mmol) were combined in methanol (500 mL) at 0° C. and treated with bleach (5.25%, 181.0 g) dropwise over 1 hour. After stirring at 0° C. for 1 hour, the mixture was treated with 10% aqueous sodium thiosulfate (250 mL). The mixture was adjusted to pH 6.8 with 10% aqueous HCl and then the mixture was filtered. The filter cake was crystallized from hot CH2Cl2/hexane to provide the title compound (40% yield). 1HNMR (300 MHz, CDCl3) δ5.40 (s, 1H), 7.10 (m, 1H), 7.50 (m, 1H), 7.60 (m, 2H), 7.77(m, 2H), 7.90 (m, 1H); MS (CDI) m/z 339 (M+NH4)+.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
19.19 g
Type
reactant
Reaction Step Two
Quantity
5.12 g
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile
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4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile
Reactant of Route 6
4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

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